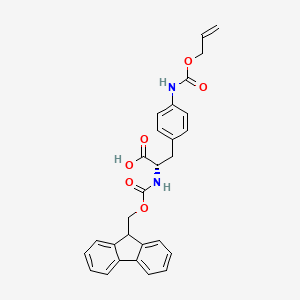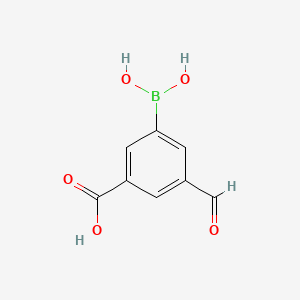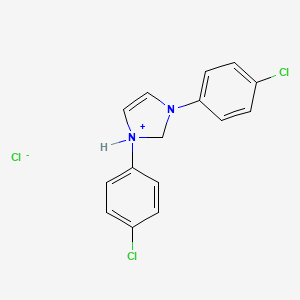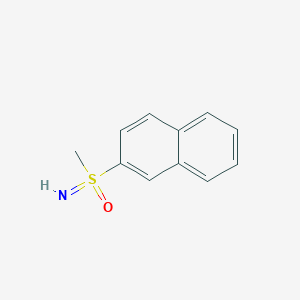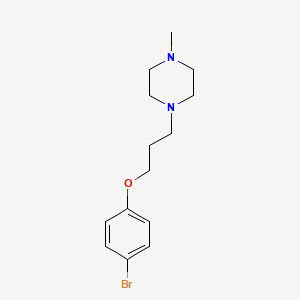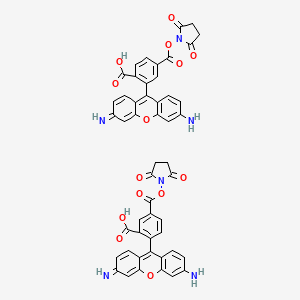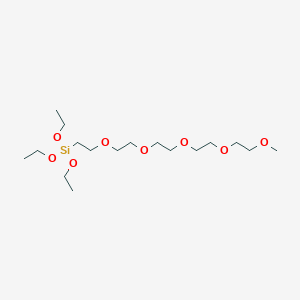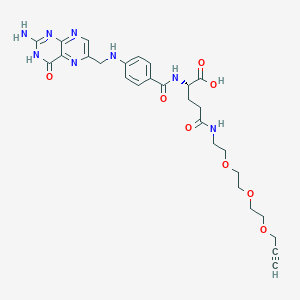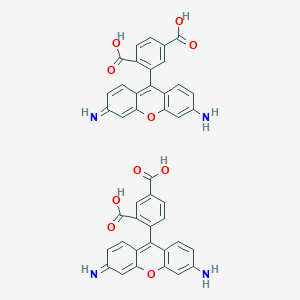
[5-(and-6)-Carboxyrhodamine 110
Übersicht
Beschreibung
[5-(and-6)-Carboxyrhodamine 110 is a useful research compound. Its molecular formula is C42H28N4O10 and its molecular weight is 748.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(and-6)-Carboxyrhodamine 110 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(and-6)-Carboxyrhodamine 110 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Plant Defense Mechanisms
5-(and-6)-Carboxyrhodamine 110 has been used in studies related to plant defense mechanisms against pathogens. Pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, plays a crucial role in plant defense, particularly during pathogen infection and abiotic stress. Research indicates that P5C and its metabolism are tightly regulated in plants, with P5C synthesized in mitochondria contributing to both R-gene-mediated and non-host resistance against invading pathogens. The defense response is proposed to involve the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. The increase in P5C levels or changes in mitochondrial P5C synthesis has been linked to the induction of HR, a form of programmed cell death (PCD), in plants inoculated with pathogens carrying suitable avirulent (Avr) genes or non-host pathogens (Qamar, Mysore & Senthil-Kumar, 2015).
Organic Synthesis
5-(and-6)-Carboxyrhodamine 110 has also found applications in organic synthesis, particularly in the synthesis of 5-Hydroxymethylfurfural (5-HMF), a biomass-derived platform chemical produced from carbohydrates. 5-HMF has garnered significant attention due to its broad applications in producing various value-added chemicals, materials, and biofuels. The presence of different functional groups in 5-HMF makes it an excellent starting material for the preparation of various fine chemicals, highlighting its role as a versatile reagent in organic synthesis (Fan, Verrier, Queneau & Popowycz, 2019).
Biocatalyst Inhibition Studies
In the realm of biocatalysis, 5-(and-6)-Carboxyrhodamine 110 is pertinent for understanding the inhibition mechanisms of carboxylic acids on microbial biocatalysts. Carboxylic acids, desirable products in biorenewable chemical production, become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. The impact of these acids includes damage to the cell membrane and a decrease in microbial internal pH. Changes in cell membrane properties and intracellular pH are often associated with increased tolerance to these acids. Understanding these mechanisms of biocatalyst inhibition by products like carboxylic acids aids in engineering robust strains with improved industrial performance (Jarboe, Royce & Liu, 2013).
Eigenschaften
IUPAC Name |
4-(3-amino-6-iminoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(3-amino-6-iminoxanthen-9-yl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27;22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h2*1-9,22H,23H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYBRRCDGRKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(and-6)-Carboxyrhodamine 110 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



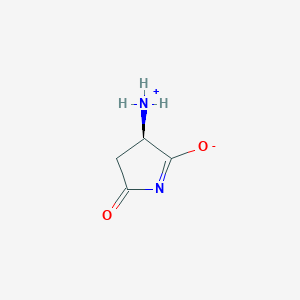
![1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B8113765.png)


